molecular formula C16H16O3Se B12604821 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-75-5

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one

Cat. No.: B12604821
CAS No.: 646472-75-5
M. Wt: 335.3 g/mol
InChI Key: GXJLBRDRTIDHEE-UHFFFAOYSA-N
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Description

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 2,4-dimethoxyacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of both methoxy and phenylselanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

646472-75-5

Molecular Formula

C16H16O3Se

Molecular Weight

335.3 g/mol

IUPAC Name

1-(2,4-dimethoxy-5-phenylselanylphenyl)ethanone

InChI

InChI=1S/C16H16O3Se/c1-11(17)13-9-16(15(19-3)10-14(13)18-2)20-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

GXJLBRDRTIDHEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)[Se]C2=CC=CC=C2

Origin of Product

United States

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